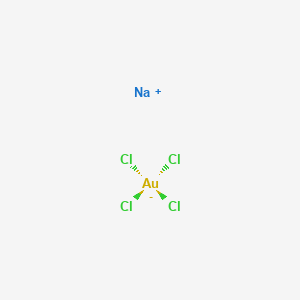

Sodium tetrachloroaurate

Description

Significance in Contemporary Inorganic Chemistry and Materials Science

The importance of sodium tetrachloroaurate (B171879) in inorganic chemistry and materials science is multifaceted, primarily revolving around its roles as a catalyst and a precursor for nanomaterials. It is recognized as one of the most cost-effective gold catalysts available for organic synthesis. sigmaaldrich.comsigmaaldrich.com In this capacity, it facilitates a range of organic transformations, including the synthesis of heterocyclic compounds like 1,5-benzodiazepine and quinoxaline (B1680401) derivatives, which are significant in pharmaceuticals. sigmaaldrich.comsigmaaldrich.com Furthermore, it is employed as a catalyst for the hydrochlorination of acetylene (B1199291) and the oxidation of sulfides. wikipedia.org Research has also demonstrated its effectiveness in the selective removal of tert-butyl(dimethyl)silyl (TBS) protecting groups in complex organic molecules. fishersci.sechemicalbook.com

In materials science, sodium tetrachloroaurate is a fundamental precursor in the synthesis of gold nanoparticles (AuNPs). cymitquimica.comsigmaaldrich.comsigmaaldrich.com The generation of AuNPs from this salt, often through reduction by agents like sodium citrate (B86180) in what is known as the Turkevich method, is a widely studied process. ate.ismdpi.commdpi.com The resulting nanoparticles exhibit unique localized surface plasmon resonance (LSPR) properties, which give them a characteristic deep red color in solution and make them suitable for applications in sensors and colorimetric indicators. mdpi.commdpi.com Beyond nanoparticles, the compound is also used in traditional applications such as gilding, photography, and the coloring of fine glass and porcelain. chemicalbook.comsamaterials.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | NaAuCl₄ (anhydrous) | NaAuCl₄·2H₂O (dihydrate) | wikipedia.org |

| Molar Mass | 361.756 g/mol (anhydrous) | 397.80 g/mol (dihydrate) | wikipedia.orgsigmaaldrich.com |

| Appearance | Golden-orange solid/powder | wikipedia.org |

| Density | 3.81 g/cm³ | wikipedia.org |

| Solubility in Water | 151 g/100 mL at 20°C (anhydrous) | wikipedia.org |

| Other Solubilities | Soluble in alcohol and ether | wikipedia.org |

Overview of Gold(III) Precursors in Synthetic Methodologies

This compound is a prominent member of the family of gold(III) precursors used in synthesis. google.com Gold(III) compounds are generally sought after for their ability to act as soft Lewis acids and for their role in facilitating various catalytic cycles. The chemistry of gold(III) has been explored less than that of gold(I), partly due to the tendency of gold(III) species to be reduced. nih.gov However, the synthesis of stable gold(III) derivatives remains an active area of research. nih.govcsic.es

Comparison of Selected Gold(III) Precursors

| Precursor | Common Application(s) | Key Characteristics | Reference |

|---|---|---|---|

| This compound (Na[AuCl₄]) | Catalysis, Gold Nanoparticle Synthesis | Inexpensive and common water-soluble gold catalyst. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Tetrachloroauric Acid (H[AuCl₄]) | Gold Nanoparticle Synthesis, Precursor for other gold salts | Highly common precursor, but chloride ions can affect nanoparticle morphology. | ate.isd-nb.info |

| Gold(III) Acetate (Au(CH₃COO)₃) | Alternative for Nanoparticle Synthesis | Chloride-free precursor explored to avoid issues related to chloride ions. Limited solubility in water. | d-nb.inforesearchgate.net |

| Gold(III) Hydroxide (B78521) (Au(OH)₃) | Alternative for Nanoparticle Synthesis | A preferable chloride-free precursor as its reduction byproducts are only water and oxygen. | d-nb.inforesearchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

AuCl4Na |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

sodium;tetrachlorogold(1-) |

InChI |

InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

InChI Key |

IXPWAPCEBHEFOV-UHFFFAOYSA-J |

SMILES |

[Na+].Cl[Au-](Cl)(Cl)Cl |

Canonical SMILES |

[Na+].Cl[Au-](Cl)(Cl)Cl |

Related CAS |

16903-35-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies Involving Sodium Tetrachloroaurate

Advanced Approaches for Gold Nanomaterial Synthesis

The synthesis of gold nanomaterials from sodium tetrachloroaurate (B171879) has evolved to include sophisticated techniques that offer greater control over the final product's properties. These advanced methods are pivotal for tailoring nanoparticles for specific applications in fields like catalysis, biomedicine, and electronics.

Gold Nanoparticle Fabrication via Chemical Reduction

Chemical reduction is the most common and widely studied method for synthesizing gold nanoparticles (AuNPs) from sodium tetrachloroaurate. This approach involves the use of a reducing agent to convert Au³⁺ ions into Au⁰ atoms, which then nucleate and grow into nanoparticles. A stabilizing agent is often employed to prevent aggregation of the newly formed particles. mdpi.com

The Turkevich method, first reported in 1951, is a classic and widely used technique for synthesizing spherical gold nanoparticles. nanopartz.comnih.gov It involves the reduction of a gold salt, such as this compound, by sodium citrate (B86180) in a boiling aqueous solution. mdpi.commdpi.com In this process, sodium citrate acts as both the reducing agent and the capping agent, preventing the nanoparticles from aggregating. nanopartz.combas.bg The reaction is typically carried out at elevated temperatures, around 90-100°C. mdpi.comresearchgate.net The initial pale yellow solution of this compound changes color to gray and finally to a characteristic ruby red, indicating the formation of gold nanoparticles. researchgate.net

The mechanism of the Turkevich synthesis is complex and has been the subject of extensive research. One proposed mechanism involves the reduction of Au³⁺ to Au⁺ by citrate, followed by a disproportionation reaction to form Au⁰ and Au³⁺. mdpi.com Another theory suggests the formation of nanowire intermediates that eventually break down into spherical nanoparticles. mdpi.com A more recent model proposes a four-step seed-mediated growth mechanism where small clusters form initially and then grow through coalescence and further reduction of gold ions. ucl.ac.ukresearchgate.net

Modifications to the original Turkevelich method have been developed to gain better control over the size and shape of the resulting AuNPs. ucl.ac.uk These modifications include:

Varying the citrate-to-gold molar ratio: Decreasing the molar ratio of sodium citrate to this compound generally leads to the formation of larger nanoparticles. nih.govate.is

Changing the order of reactant addition: Adding the gold salt solution to the citrate solution can result in smaller nanoparticles. ucl.ac.uk

Adjusting the pH: The pH of the reaction mixture can influence the size and stability of the synthesized AuNPs. nih.gov

Using different reducing agents: While citrate is the traditional reducing agent, others like sodium borohydride (B1222165) have been used in modified procedures, often in combination with citrate, to achieve different particle sizes. mdpi.commdpi.com

Employing additional stabilizing agents: Surfactants and polymers can be added to further control particle growth and prevent aggregation. mdpi.com

Table 1: Influence of Reactant Ratio on AuNP Size in Turkevich Method

| Molar Ratio (Citrate:Au) | Average Particle Size (nm) |

|---|---|

| 4 | 15 |

| 2 | 30 |

| 1 | 50 |

| 0.5 | 100 |

This table is generated based on data indicating that decreasing the molar ratio of citrate to gold results in larger nanoparticles. nih.gov

In recent years, there has been a growing interest in using "green" and biocompatible reagents for the synthesis of gold nanoparticles. Bio-ligands, such as amino acids, peptides, and antibiotics, can act as both reducing and capping agents in the synthesis of AuNPs from this compound. nih.govresearchgate.net The functional groups present in these biomolecules, like amine and thiol groups, are responsible for the reduction of Au(III) ions and the stabilization of the resulting nanoparticles. nih.gov For example, the antibiotic ceftriaxone (B1232239) sodium has been successfully used to synthesize AuNPs without the need for an additional reducing agent. uobaghdad.edu.iq

Schiff base derivatives, formed by the condensation of a primary amine with an aldehyde or ketone, have also been employed in the synthesis of AuNPs. derpharmachemica.comderpharmachemica.com These compounds can reduce this compound to form stable gold nanoparticles. proquest.com For instance, a Schiff base derivative of ceftriaxone and isatin (B1672199) has been shown to be effective in producing AuNPs, with the reaction conditions influencing the final particle characteristics. proquest.comrjpbcs.com The presence of the azomethine group in the Schiff base ligand, in addition to other electron-donating groups, contributes to the reduction of Au(III) ions and stabilization of the nanoparticles. indexcopernicus.com The synthesis can be influenced by factors such as the concentration ratio of the ligand to the gold salt, pH, and temperature. proquest.com

Precise control over the size and morphology of gold nanoparticles is crucial for their application in various fields. Several strategies have been developed to achieve this control during the chemical reduction of this compound.

One of the most effective methods is the seeded-growth approach . nih.gov This technique involves the initial synthesis of small, uniform "seed" nanoparticles. These seeds are then added to a growth solution containing more this compound and a weaker reducing agent, allowing for the controlled growth of the nanoparticles to the desired size. nih.gov By adjusting the ratio of seeds to the gold salt, the final particle size can be finely tuned. nih.gov

The choice of reducing and stabilizing agents also plays a significant role. Strong reducing agents like sodium borohydride tend to produce smaller nanoparticles due to rapid nucleation, while weaker reducing agents like ascorbic acid or sodium citrate allow for slower growth and potentially larger particles. mdpi.comacs.org The type and concentration of the stabilizing agent, such as citrate, thiols, or polymers, influence the final size by controlling the surface energy and preventing aggregation. mdpi.comnih.gov For instance, varying the gold-to-thiol ratio is a common method for controlling the size of thiol-capped nanoparticles. mdpi.com

Other important parameters that can be manipulated to control size and morphology include:

Reaction temperature: Higher temperatures generally lead to faster reaction kinetics and can affect the final particle size and shape. nanopartz.com

pH of the solution: The pH can alter the reduction potential of the reagents and the surface charge of the nanoparticles, thereby influencing their growth and stability. nih.govnih.gov

Solvent: The choice of solvent can impact the solubility of the reactants and the interaction between the stabilizing agent and the nanoparticle surface. mdpi.com

Table 2: Effect of Synthesis Parameters on AuNP Characteristics

| Parameter | Effect on Size/Morphology |

|---|---|

| Reducing Agent Strength | Stronger agents tend to produce smaller particles. |

| Stabilizer Concentration | Higher concentrations can lead to smaller, more stable particles. |

| Temperature | Can influence reaction rate and final particle size. |

| pH | Affects reactant chemistry and particle surface charge, influencing size. |

This table summarizes general trends observed in the synthesis of gold nanoparticles. nanopartz.comnih.govnih.gov

Reduction with Bio-ligands and Schiff Base Derivatives

Photochemical Synthesis Routes

Photochemical methods offer an alternative pathway for the synthesis of gold nanomaterials from this compound, often providing better control over particle shape and size distribution. researchgate.net These methods utilize light energy, typically from a mercury lamp or laser, to initiate the reduction of Au(III) ions. researchgate.netbeloit.edu The process often involves a photosensitizer or a photoreducing agent that, upon absorbing light, generates reactive species that reduce the gold precursor. beloit.edu

For example, gold nanoparticles have been synthesized by mixing this compound with sodium oxalate (B1200264) and irradiating the solution with a mercury lamp. researchgate.net In another approach, a seeding method under UV solar radiation has been used, where small gold seed particles are first prepared by UV irradiation and then grown under sunlight in a solution containing the gold precursor. researchgate.net The concentration of the gold precursor, irradiation time, and the presence of other additives like silver nitrate (B79036) can all influence the final morphology and optical properties of the nanoparticles. aidic.it Photochemical synthesis can produce various shapes, including spherical, polygonal, and rod-like nanoparticles. researchgate.net

Electrochemical Deposition Techniques

Electrochemical deposition is a versatile technique for fabricating gold nanostructures directly onto conductive surfaces. rsc.org This method involves the reduction of tetrachloroaurate ions (AuCl₄⁻) from an electrolyte solution by applying a potential to a working electrode. rsc.org The size, morphology, and dispersion of the deposited gold nanoparticles can be controlled by manipulating various experimental parameters. rsc.org

The electrochemical deposition process typically uses a solution of this compound as the gold source and a supporting electrolyte, such as sulfuric acid or citric acid, to ensure ionic conductivity. rsc.org The key parameters that influence the deposition include:

Deposition potential: The applied potential determines the driving force for the reduction reaction. More negative potentials generally lead to a higher amount of deposited gold. rsc.org

Deposition time: The duration of the electrodeposition process affects the amount of material deposited and the size of the resulting nanostructures.

Concentration of tetrachloroaurate ions: The concentration of the gold precursor in the electrolyte influences the rate of deposition. rsc.org

Electrochemical deposition offers several advantages over chemical synthesis methods, including the absence of toxic reducing agents, reduced contamination from precursor chemicals, and precise control over the location and characteristics of the deposited nanoparticles. rsc.org This technique has been used to deposit gold nanoparticles on various substrates, including carbon ultramicroelectrode arrays and screen-printed electrodes. rsc.orgmdpi.com

Template-Assisted Synthesis

Template-assisted methods offer a powerful strategy for controlling the size, shape, and stability of gold nanoparticles (AuNPs) synthesized from this compound. By using a templating agent, the nucleation and growth of the nanoparticles can be directed within a confined or structured environment.

Cyclodextrin (B1172386) Systems

Cyclodextrins, which are cyclic oligosaccharides, can act as both reducing and capping agents in the synthesis of AuNPs from a tetrachloroaurate source. researchgate.netscielo.br The synthesis is often conducted in an alkaline aqueous solution where the cyclodextrin reduces the Au(III) ions to Au(0), leading to the formation of nanoparticles. researchgate.netscielo.br The type of cyclodextrin used has been shown to influence the reaction and the resulting particle size. scielo.br

Studies have demonstrated that γ-cyclodextrin is a more effective reductant than α- or β-cyclodextrin, capable of reducing tetrachloroaurate even at room temperature over several days. scielo.br The process involves the hydrolysis of the tetrachloroaurate species, followed by reduction by the cyclodextrin. researchgate.net The size of the resulting nanoparticles is dependent on the type and concentration of the cyclodextrin and the choice of reducing agent if an external one, such as sodium borohydride or sodium citrate, is used. google.com For instance, using sodium borohydride as the reducing agent in the presence of cyclodextrins can produce particles in the 2-4 nm range. google.com This one-step method is considered a green synthesis route as cyclodextrins are derived from starch. researchgate.net

| Template System | Precursor | Key Findings | Resulting Particle Size (nm) | Reference |

| α-, β-, γ-Cyclodextrin | Tetrachloroauric Acid | Reducing ability: γ-CD > α-CD > β-CD. Microwave irradiation produced more stable, unaggregated nanoparticles compared to direct heating. | Dependent on cyclodextrin type | scielo.br |

| α-, β-, γ-Cyclodextrin | Hydrogen Tetrachloroaurate (III) Trihydrate | Particle size is dependent on the type and concentration of cyclodextrin and the concentration of the reducing agent (sodium citrate or sodium borohydride). | 4-15 (with Sodium Citrate), 2-4 (with Sodium Borohydride) | google.com |

| α-, β-, γ-Cyclodextrin | Tetrachloroauric Acid | Reaction proceeds via tetrachloroaurate hydrolysis; chloride ions can cause minor aggregation but also stabilize gold intermediates. The resulting nanoparticles are stable for months and can be freeze-dried. | Not specified | researchgate.net |

Polymeric Templates

A variety of polymers are employed as templates or stabilizers to control the synthesis of AuNPs from this compound. These polymers provide a scaffold that can limit particle growth, prevent aggregation, and introduce specific functionalities. acs.orgresearchgate.net Methods often involve the reduction of the tetrachloroaurate salt, such as with sodium borohydride, in the presence of the polymer. acs.orgcapes.gov.br

For example, core-shell particles composed of poly(N-isopropyl acrylamide) cores and polyethyleneimine shells have been used as dual reductants and templates. The amine-rich shells spontaneously reduce the gold ions at room temperature while simultaneously encapsulating the newly formed AuNPs. researchgate.net In another approach, catechol-grafted dextran (B179266) has been used as a reducing polymeric ligand. The morphology of the resulting gold nanostructures, from spherical nanoparticles to branched nanodendrites, could be controlled by adjusting the concentration of the polymer and the solvent composition. nih.gov Amphiphilic block copolymers can also form micelles that act as confined reaction vessels for the formation of single AuNPs from the tetrachloroaurate precursor. acs.org

| Polymeric Template | Precursor | Reducing Agent | Key Features | Reference |

| Catechol-grafted Dextran | HAuCl₄ | Catechol on polymer | Morphology controlled by polymer concentration and solvent; can produce spherical or dendritic nanoparticles. | nih.gov |

| PNIPAm/PEI Microgels | HAuCl₄ | Amine groups on polymer shell | Spontaneous reduction and in-situ encapsulation of AuNPs at room temperature. | researchgate.net |

| Initiator-coated Disulfide | HAuCl₄·4H₂O | Sodium Borohydride | Forms an initiator-coated AuNP for subsequent surface-initiated living radical polymerization. | acs.org |

Synthesis of Gold(I) Thiolate Precursors and Related Species

The reaction between this compound and thiol-containing molecules is a fundamental step in the synthesis of many thiolate-stabilized gold nanoparticles. This process typically involves the reduction of Au(III) to Au(I) by the thiol, leading to the formation of a polymeric Au(I)-thiolate intermediate, often represented as -(Au(I)-SR)n-. nih.govmdpi.com

Theoretical and experimental studies show that two equivalents of a thiol (RSH) are sufficient to reduce Au(III) to Au(I), with the concurrent formation of a disulfide (RSSR). sfasu.edu The addition of a third equivalent of thiol can then lead to the formation of the polymeric Au(I)-thiolate species. sfasu.edu The kinetics of this Au(I)-thiolate formation are critical and can influence the final size distribution of the gold nanoparticles produced upon subsequent reduction to Au(0) by an agent like sodium borohydride. nih.govacs.org

The structure of the Au(I)-thiolate precursor can be influenced by factors such as pH, especially when using zwitterionic thiols like glutathione (B108866) (GSH). nih.govnih.gov By varying the pH of the solution containing tetrachloroauric acid and GSH before reduction, the size and density of the polymeric Au(I)-GSH precursor can be controlled, which in turn dictates the final size of the AuNPs. nih.gov This method allows for the synthesis of size-controllable gold nanoparticles (2-6 nm) by adjusting the pH between 5.5 and 8.0. nih.gov

| Thiol Ligand | Precursor | Key Intermediate | Controlling Factors | Reference |

| Glutathione (GSH) | HAuCl₄ | Polymeric Au(I)-glutathione | pH of the solution before reduction controls precursor size and final nanoparticle size. | nih.gov |

| Alkanethiols (e.g., Dodecanethiol) | HAuCl₄ | Au(I)-alkanethiolate complexes | Au(III)-to-thiol ratio and reaction time influence the completeness of Au(I)-thiolate formation before reduction. | acs.org |

| Generic Thiol (RSH) | AuCl₄⁻ | -(Au(I)-SR)n- | A 2:1 thiol-to-gold ratio reduces Au(III) to Au(I); a 3:1 ratio can form the polymeric species. | sfasu.edu |

Preparation of Gold-Based Catalysts

This compound, or its acidic form hydrogen tetrachloroaurate, is a preferred precursor for the preparation of highly active heterogeneous gold catalysts. rsc.org The catalytic activity of gold is highly dependent on particle size, with smaller nanoparticles (typically < 5 nm) exhibiting superior performance. rsc.org Therefore, synthetic methods are designed to produce small, well-dispersed gold particles on a support material.

Common methods for preparing supported gold catalysts from a tetrachloroaurate precursor include deposition-precipitation (DP) and impregnation. rsc.org

Deposition-Precipitation (DP): In this method, a support material is suspended in an aqueous solution of hydrogen tetrachloroaurate. The pH of the solution is gradually increased, often by adding a base like sodium hydroxide (B78521), which causes the hydrolysis of the [AuCl₄]⁻ complex and the precipitation of a gold hydroxide or hydrated oxide species onto the support surface. The material is then dried and activated, typically by reduction with hydrogen gas, to form metallic gold nanoparticles. rsc.org

Impregnation: The incipient wetness impregnation method involves adding a solution of hydrogen tetrachloroaurate to a support material until the pores are filled. researchgate.net Modified impregnation techniques have been developed to produce smaller, more active gold particles. A key modification involves an additional step to exchange the chloride ions with hydroxyls from a base after impregnation with tetrachloroaurate, followed by reduction instead of calcination. rsc.org

These catalysts are effective for a range of chemical transformations, including the selective oxidation of alcohols and the synthesis of various heterocyclic compounds. rsc.orgsigmaaldrich.com Bimetallic catalysts, such as Au-Pd, can also be prepared using a similar protocol by adding a second metal precursor to the gold salt solution. rsc.org

| Preparation Method | Support Material | Key Process Steps | Application of Catalyst | Reference |

| Deposition-Precipitation (DP) | Metal Oxides (e.g., MgO) | Gradual pH increase of HAuCl₄ solution with suspended support, followed by drying and reduction. | Liquid-phase oxidation of alcohols. | rsc.org |

| Incipient Wetness Impregnation | Al₂O₃ | Impregnation with HAuCl₄ solution (pH adjusted with HCl, NaOH etc.), followed by gas-phase reduction with H₂. | Glucose oxidation. | researchgate.net |

| Coordination and Anchoring | Mesoporous SBA-15 | Reaction of this compound with a ligand (e.g., 3-hydroxy-2-picolinic acid) followed by anchoring to the support. | Synthesis of complex polycycles. | researchgate.net |

Coordination Chemistry and Ligand Exchange Processes of Sodium Tetrachloroaurate

Ligand Substitution Kinetics and Mechanisms (e.g., with thiocyanate)

The reaction between the tetrachloroaurate(III) ion and thiocyanate (B1210189) (SCN⁻) is a well-studied example of ligand substitution. This process occurs in two distinct, kinetically separated steps. researchgate.net The initial, rapid phase involves the stepwise substitution of chloride ligands by thiocyanate. researchgate.net This is followed by a slower redox reaction where Au(III) is reduced to Au(I). researchgate.net

Table 1: Kinetic Data for the Reaction of [AuCl₄]⁻ with Various Reducing Agents

| Reducing Agent | Rate Constant (k₂₉₈) | Enthalpy of Activation (ΔH*) | Entropy of Activation (ΔS*) | Reference |

|---|---|---|---|---|

| Iodide (for trans-Au(NH₃)₂Cl₂⁺) | (2.91 ± 0.05) x 10⁵ M⁻¹s⁻¹ | (32.8 ± 1.5) kJ mol⁻¹ | -30 ± 6 J mol⁻¹K⁻¹ | |

| Iodide (for [Au(NH₃)₄]²⁺) | (1.52 ± 0.03) x 10³ M⁻¹s⁻¹ | (54.6 ± 1.1) kJ mol⁻¹ | -1 ± 4 J mol⁻¹K⁻¹ |

Complexation with Organic Ligands and Dyes (e.g., Giemsa Stain)

Sodium tetrachloroaurate (B171879) readily forms complexes with various organic ligands and dyes. A notable example is its interaction with Giemsa stain, a mixture of methylene (B1212753) blue, eosin, and Azure B. ekb.egekb.eg Studies using cyclic voltammetry have shown that a complexation reaction occurs between sodium tetrachloroaurate and Giemsa stain. ekb.egekb.eg The formation of these complexes is thermodynamically favorable, as indicated by the Gibbs free energies of complexation. ekb.egekb.eg The stability constants for these complexes have been evaluated, confirming a strong interaction. ekb.egekb.eg This complex formation is of interest for potential applications in gold ore dressing. ekb.egekb.eg Giemsa stain is known to bind to the phosphate (B84403) groups of DNA, particularly in regions with high adenine-thymine content. ekb.eg

Table 2: Thermodynamic Data for the Complexation of this compound with Giemsa Stain

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Log Stability Constant | 5.973 | 0.01 V/s scan rate | ekb.eg |

| Gibbs Free Energy of Complexation (ΔG) | -34.258 kJ/mol | 0.01 V/s scan rate | ekb.eg |

| Molecular Gibbs Free Energy | -24.53 kJ/mol | 2x10⁻³ M Giemsa Stain | ekb.eg |

Interaction with Bioligands and Macromolecules (e.g., cyclodextrins, thiols)

This compound interacts with a variety of bioligands and macromolecules, leading to the formation of gold-containing nanostructures. mdpi.com

Cyclodextrins: These cyclic oligosaccharides can act as reducing and stabilizing agents in the synthesis of gold nanoparticles from tetrachloroaurate. scielo.brresearchgate.net The size of the resulting nanoparticles is dependent on the type and concentration of the cyclodextrin (B1172386) used. researchgate.netgoogle.com For instance, increasing the cyclodextrin concentration can lead to a decrease in nanoparticle size. researchgate.net While cyclodextrins facilitate the reduction of Au(III) to Au(0), there is no evidence to suggest that the gold nanoparticles are included within the cyclodextrin cavities. researchgate.net Instead, it is believed that interactions between the gold species and the hydroxyl groups of the cyclodextrin prevent agglomeration. researchgate.net

Thiols and Amino Acids: The interaction of tetrachloroaurate(III) ions with bioligands containing thiol (–SH) and amine (–NH₂) functional groups is a key method for the "green" synthesis of gold nanoparticles and nanoclusters. mdpi.com Amino acids can act as reducing agents, with the reduction potential of the amine group being a critical factor. mdpi.com For example, amino acids like L-histidine and L-glutamic acid have been used to create spherical gold nanoparticles. mdpi.com Thiol-containing molecules, such as cysteine, can lead to the formation of Au(I)-thiolate coordination polymers, which can be intermediates in the formation of gold nanoparticles or nanoclusters. mdpi.com The specific outcome of the reaction (nanoparticles, nanoclusters, or coordination polymers) is highly dependent on experimental conditions such as pH, temperature, and the molar ratio of reactants. mdpi.com

Role of Chloride Ions in Reaction Pathways and Intermediate Stabilization

Chloride ions play a crucial role in the reaction pathways and the stabilization of intermediates in the chemistry of tetrachloroaurate(III). The concentration of chloride ions can significantly influence the rate and mechanism of both substitution and redox reactions. researchgate.netresearchgate.net

In ligand substitution reactions, an increase in chloride ion concentration generally decreases the reaction rate. researchgate.net This is because the chloride ions compete with the incoming ligand for coordination sites on the gold(III) center, shifting the pre-equilibrium away from the formation of the reactant complex.

The speciation of the gold(III) complex in solution is also heavily dependent on the chloride concentration. In aqueous solutions with low chloride concentrations, the [AuCl₄]⁻ ion can undergo hydrolysis to form species like [AuCl₃(H₂O)]. researchgate.net These aquated species can have different reactivities compared to the parent tetrachloroaurate ion. researchgate.net Therefore, controlling the chloride ion concentration is essential for directing the outcome of reactions involving this compound. In the electrolysis of sodium chloride solution, chloride ions are attracted to the anode where they are oxidized to form chlorine gas. chemguide.co.uk

Redox Chemistry and Electrochemistry of Gold Iii Species

Electrochemical Investigation of Au(III)/Au(I)/Au(0) Redox Systems

The electrochemical reduction of the tetrachloroaurate(III) anion, [AuCl₄]⁻, is not a single-step process but rather a sequential reduction involving gold(I) as an intermediate. Investigations using various electrochemical techniques have consistently shown that the Au(III)/Au(0) transition proceeds via a stable Au(I) species, specifically the dichloroaurate(I) anion, [AuCl₂]⁻. psu.edursc.org

In a typical electrochemical environment, the reduction follows these steps:

Au(III) to Au(I): [AuCl₄]⁻ + 2e⁻ → [AuCl₂]⁻ + 2Cl⁻ psu.edu

Au(I) to Au(0): [AuCl₂]⁻ + e⁻ → Au(0) + 2Cl⁻

This stepwise reduction is evident in electrochemical studies conducted in various media, including aqueous solutions and ionic liquids. psu.eduresearchgate.net The stability of the Au(I) intermediate allows for the observation of two distinct reduction processes in voltammetric studies. psu.edu The nature of the ligands surrounding the gold ion significantly affects the redox potentials of both the Au(III)/Au(I) and Au(I)/Au(0) systems. psu.edu For instance, the presence of chelating nitrogen-donor ligands, such as in ethylenediamine (B42938) complexes, can stabilize the Au(III) oxidation state against reduction. nih.gov

Cyclic Voltammetry Studies and Nicholson Parameters

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of sodium tetrachloroaurate (B171879). ekb.eg CV studies performed with a glassy carbon electrode in acidic media, such as 0.1 M nitric acid (HNO₃), reveal the characteristic reduction and oxidation peaks associated with the gold species. ekb.egekb.eg The experiments are typically conducted using a three-electrode system, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). ekb.egresearchgate.netresearchgate.net

In aqueous solutions, the reduction of Au(III) to Au(0) can sometimes appear as a single three-electron process due to the disproportionation of the Au(I) intermediate. researchgate.net However, in many non-aqueous environments like ionic liquids, or under specific aqueous conditions, two separate reduction steps for Au(III)/Au(I) and Au(I)/Au(0) are clearly distinguishable. psu.eduresearchgate.net The potential of these redox peaks provides information about the thermodynamic feasibility of the reactions. For example, in a 0.40 M NaCl solution, the reduction peak potential (Eₚ) for [AuCl₄]⁻ is observed at 0.410 V. nih.gov

The effect of scan rate on the cyclic voltammograms provides insights into the kinetics and reversibility of the redox reactions. ekb.eg From these studies, various electrochemical parameters, often referred to as Nicholson parameters, can be determined. ekb.egliverpool.ac.uk These parameters include the diffusion coefficient (D), the charge transfer coefficient (α), and the heterogeneous electron transfer rate constant (kₛ). ekb.eg Such parameters are crucial for a quantitative understanding of the electrode processes. For example, studies have shown that these parameters for sodium tetrachloroaurate can be influenced by the presence of other species in the solution, such as Giemsa stain, which can form complexes with the gold compound. ekb.eg

Molecular Thermodynamics of Redox Reactions

The study of the molecular thermodynamics associated with the redox reactions of this compound provides fundamental data on the stability and energetics of the species involved. ekb.egekb.eg Thermodynamic parameters, such as the Gibbs free energy of complexation (ΔG) and stability constants (K), can be evaluated from electrochemical measurements. ekb.egekb.eg

For instance, cyclic voltammetry has been used to study the interaction between this compound and Giemsa stain dye in a nitric acid medium. ekb.eg The results indicated a complexation reaction, and the associated thermodynamic data were calculated. It was found that the molecular Gibbs free energies for this compound increased with an increasing concentration of the Giemsa stain, reaching a value of -24.53 kJ/mol at a 2x10⁻³ M concentration of the stain. ekb.eg

These thermodynamic investigations are important for applications such as the development of leaching solutions for gold ore dressing. ekb.eg The stability of the complexes formed and the free energy changes during the redox reactions are key factors in designing efficient chemical processes. The data reveal that the stability constants and Gibbs free energy of complexation are also dependent on the scan rate used in the cyclic voltammetry experiments, with values of 5.973 for the log of the stability constant and -34.258 kJ/mol for the Gibbs free energy of complexation being recorded at a scan rate of 0.01 V/s. ekb.eg

| Parameter | Condition | Value |

|---|---|---|

| Molecular Gibbs Free Energy (ΔG) | 2x10⁻³ M Giemsa Stain | -24.53 kJ/mol |

| Log Stability Constant (log K) | 0.01 V/s scan rate | 5.973 |

| Gibbs Free Energy of Complexation (ΔG) | 0.01 V/s scan rate | -34.258 kJ/mol |

Influence of Solution Environment on Electrochemical Behavior (e.g., pH, ionic liquids)

The electrochemical behavior of the [AuCl₄]⁻ anion is highly sensitive to the surrounding solution environment, including factors like pH and the nature of the solvent, such as the use of ionic liquids (ILs).

Influence of pH: The pH of the aqueous solution significantly impacts the redox process. Studies have shown that gold uptake by materials like magnetite from a chloride solution is pH-dependent, with maximum uptake occurring around pH 6-7. researchgate.net The pH can affect the stability of the gold complexes and the surface of the electrode materials. researchgate.netmdpi.com For example, at high potentials, the formation of hydroxides on the electrode surface can occur, leading to distinct reduction peaks in cyclic voltammograms. researchgate.net The development of pH sensors often utilizes materials whose electrical state changes with hydrogen ion concentration, demonstrating the direct link between pH and electrochemical potential. mdpi.com

Influence of Ionic Liquids: Ionic liquids, being salts that are liquid at low temperatures, offer a unique environment for electrochemical studies due to their high ionic conductivity and wide electrochemical windows. psu.edursc.org The electrochemistry of Na[AuCl₄] has been investigated in ILs like 1-butyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}imide ([C₄mim][NTf₂]). psu.edursc.org In this medium, the reduction of [AuCl₄]⁻ to [AuCl₂]⁻ and subsequently to Au(0) is clearly observed. psu.edu The type of IL can influence the reduction mechanism. For instance, unlike the two-step reduction of [AuCl₄]⁻, the reduction of the tetrabromoaurate anion (AuBr₄⁻) in certain ionic liquids proceeds in a single three-electron step to Au(0). researchgate.net The choice of the ionic liquid's cation and anion can therefore be used to tune the electrochemical recovery of gold. researchgate.net

Photoreduction Kinetics and Mechanisms (e.g., X-ray induced reduction)

The reduction of this compound can also be induced by electromagnetic radiation, such as soft X-rays from a synchrotron source. nih.govacs.orgacs.org Studies using X-ray photoelectron spectroscopy (XPS) have provided detailed mechanistic insights into the photoreduction process of NaAuCl₄ on a silicon surface. nih.govacs.org

The research unambiguously demonstrates that the photoreduction occurs in a stepwise fashion, mirroring the electrochemical pathway: first from Au(III) to Au(I), and then from Au(I) to Au(0). nih.govacs.orgacs.org High-resolution XPS spectra allow for the clear identification of the Au(I) intermediate state, which was not always resolved in earlier studies. acs.org

Kinetic analysis of the time-evolution of the gold oxidation states under X-ray exposure reveals that both reduction steps follow first-order kinetics. nih.govacs.orgresearchgate.net This means the rate of reduction for each step is directly proportional to the concentration of the reacting gold species (Au(III) or Au(I)). The kinetic models developed from these experiments accurately describe the relative populations of Au(III), Au(I), and Au(0) as a function of irradiation time. acs.org Similar X-ray-induced reduction phenomena have been observed in single-crystal studies of other tetrachloroaurate salts, such as [K(18-crown-6)][AuCl₄], where the process leads to a topotactic reduction to a crystalline Au(I) complex. acs.orgnih.gov

| Reduction Method | Step 1 | Step 2 | Key Findings |

|---|---|---|---|

| Electrochemical | [AuCl₄]⁻ + 2e⁻ → [AuCl₂]⁻ + 2Cl⁻ | [AuCl₂]⁻ + e⁻ → Au(0) + 2Cl⁻ | Two distinct reduction waves are often observed. psu.edu |

| Photoreduction (X-ray) | Au(III) → Au(I) | Au(I) → Au(0) | Both steps follow first-order kinetics. nih.gov |

Catalytic Applications of Sodium Tetrachloroaurate and Its Derivatives

Homogeneous Catalysis in Organic Synthesis

In homogeneous catalysis, sodium tetrachloroaurate(III) dihydrate is utilized for its ability to catalyze complex organic reactions under mild conditions, including the synthesis of important nitrogen-containing heterocyclic compounds and various functional group transformations. sigmaaldrich.comzjujournals.comsigmaaldrich.com

Catalysis of Heterocyclic Compound Synthesis (e.g., 1,5-benzodiazepines, quinoxalines)

Sodium tetrachloroaurate (B171879) has proven to be an effective catalyst for the synthesis of 1,5-benzodiazepines and quinoxalines, which are crucial heterocyclic scaffolds in pharmaceutical compounds. zjujournals.comnih.govsigmaaldrich.com

1,5-Benzodiazepines: An efficient and clean method for synthesizing 1,5-benzodiazepines involves the reaction of o-phenylenediamine (B120857) with various ketones, catalyzed by this compound(III) dihydrate. zjujournals.comnih.gov This reaction proceeds under mild, room-temperature conditions, often in ethanol (B145695), and produces good to excellent yields. zjujournals.comasianpubs.org For instance, using a catalytic amount of just 0.02 mmol of this compound(III) dihydrate in ethanol at room temperature for 5 hours can result in a 95% yield of the desired 1,5-benzodiazepine product. asianpubs.org

Quinoxalines: The same catalyst, this compound(III) dihydrate, is also highly effective for the synthesis of quinoxalines. zjujournals.comiosrphr.org These are typically prepared through the reaction of o-phenylenediamine with α-bromo ketones under similar mild conditions. zjujournals.comnih.govresearchgate.net The catalyst facilitates the cyclization-oxidation process, leading to the formation of quinoxaline (B1680401) derivatives in good yields. researchgate.netacgpubs.org

Table 1: Synthesis of Heterocyclic Compounds Catalyzed by this compound(III) Dihydrate

| Heterocycle | Reactants | Catalyst Amount (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,5-Benzodiazepine | o-phenylenediamine, Acetophenone | 2 | Ethanol | Room Temp. | 5 | 95 | asianpubs.org |

| 1,5-Benzodiazepine | o-phenylenediamine, Cyclohexanone | 2 | Ethanol | Room Temp. | 3 | 96 | zjujournals.com |

| Quinoxaline | o-phenylenediamine, α-bromoacetophenone | 2 | Ethanol | Room Temp. | 0.5 | 94 | zjujournals.com |

Functional Group Transformations (e.g., deprotection reactions, oxidation of sulfides)

This compound is also a valuable catalyst for key functional group transformations, notably in the selective deprotection of silyl (B83357) ethers and the oxidation of sulfides. organic-chemistry.orgwikipedia.org

Deprotection Reactions: The tert-butyl(dimethyl)silyl (TBS) group is a widely used protecting group for alcohols in organic synthesis. scispace.com this compound(III) dihydrate provides a simple, mild, and highly selective method for its removal. scispace.comorganic-chemistry.org The reaction can be carried out at room temperature in methanol (B129727) with very low catalyst loadings, achieving high yields. organic-chemistry.org A key advantage of this method is its high selectivity; it can cleave aliphatic TBS ethers while leaving aromatic TBS ethers, triisopropylsilyl ethers, and other silyl ethers intact. organic-chemistry.orgthieme-connect.com This selectivity is crucial in the synthesis of complex, multifunctional molecules. organic-chemistry.org For example, catalyst loadings as low as 0.001 equivalents can yield up to 95% of the deprotected alcohol. organic-chemistry.org

Table 2: Selective Deprotection of TBS Ethers Catalyzed by this compound(III) Dihydrate

| Substrate (TBS Ether) | Catalyst Loading (eq.) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-((tert-butyldimethylsilyl)oxy)dodecane | 0.01 | Methanol | 3.5 | 95 | scispace.com |

| 1-((tert-butyldimethylsilyl)oxy)dodecane | 0.001 | Methanol | 5.5 | 95 | organic-chemistry.org |

Oxidation of Sulfides: Gold(III) compounds, including this compound, serve as catalysts for the oxidation of sulfides to sulfoxides. wikipedia.orgresearchgate.net This transformation can be achieved using nitric acid in a two-phase system (nitromethane/water). researchgate.net The catalytic system is selective and applicable to a range of dialkyl, alkyl aryl, and activated diaryl sulfides. researchgate.net

Heterogeneous Catalysis Precursor Role

Beyond its use in homogeneous systems, this compound is a critical precursor for the synthesis of gold-based heterogeneous catalysts, particularly gold nanoparticles. sigmaaldrich.comsigmaaldrich.com

Gold Nanoparticle Catalysis in Specific Reactions

This compound is the starting material for creating catalytically active gold nanoparticles (AuNPs). rsc.orgmdpi.com The synthesis often involves the chemical reduction of the tetrachloroaurate ion (AuCl₄⁻) using reducing agents like sodium citrate (B86180) or sodium borohydride (B1222165). mdpi.comrsc.org The resulting nanoparticles are stabilized to prevent agglomeration and can be supported on various materials like titania (TiO₂) or cesium carbonate (Cs₂CO₃). researchgate.netmdpi.com

These AuNPs exhibit remarkable catalytic activity in various reactions. ingentaconnect.com For example, AuNPs prepared from this compound show outstanding performance in the reduction of nitrophenols to aminophenols in the presence of sodium borohydride. ingentaconnect.comnih.gov They also demonstrate peroxidase-like activity. ingentaconnect.comnih.gov Supported AuNPs are also effective for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones at room temperature. researchgate.net

Deactivation and Reactivation Mechanisms of Gold Catalysts

A significant challenge in the practical application of gold catalysts is their deactivation over time, either during the reaction or upon storage. mdpi.com Studies on gold catalysts derived from precursors like tetrachloroauric acid (which is closely related to this compound) reveal two primary deactivation mechanisms. researchgate.net

Carbonaceous Residue Deposition: At lower reaction temperatures (60–100°C), the catalyst surface can be fouled by the deposition of carbon-based residues, blocking active sites. researchgate.net

Reduction of Gold Species: At higher temperatures (120–180°C), the primary cause of deactivation is the reduction of the active Au(III) and Au(I) species to the less active metallic gold (Au(0)). researchgate.net Variations in the electronic state of gold, particularly the proportion of Au⁺ ions, are a main cause of deactivation and reactivation. mdpi.comnih.gov Catalysts with a higher proportion of singly charged gold ions are typically the most active. mdpi.comnih.gov

Fortunately, these deactivated catalysts can often be reactivated. Treatment with air can be effective for removing carbonaceous deposits by burning them off. researchgate.net For catalysts deactivated by the reduction of gold, treatment with oxidizing agents can restore the active oxidized gold species. Pre-treating catalysts in a hydrogen atmosphere has also been shown to increase activity, likely by decomposing trivalent gold complexes to form the more active monovalent state (Au⁺). mdpi.com Modifying the support material, for instance using lanthanum oxide on a titania support, can help stabilize the active gold states against deactivation. mdpi.comnih.gov

Spectroscopic and Advanced Characterization Methodologies in Research

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis and Surface Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of sodium tetrachloroaurate (B171879), XPS is instrumental in monitoring the photoreduction kinetics.

Research has demonstrated the time-evolution of the chemical properties of sodium tetrachloroaurate on a silicon surface when exposed to soft X-rays. nih.gov This exposure induces a photoreduction process, which XPS can track with high precision. The analysis of high-resolution Au 4f XPS spectra reveals a stepwise reduction mechanism. nih.govacs.org Initially, the Au(III) in this compound is reduced to Au(I), which is then subsequently reduced to metallic Au(0). nih.govacs.org Both of these reduction steps have been shown to follow first-order kinetics. nih.govacs.org

Furthermore, XPS studies can elucidate the effects of external factors, such as ion bombardment, on the valence states of gold derived from this compound. acs.org Low-energy Ar+ ion bombardment, for instance, has been shown to tune the valence states of gold, with the kinetics of this conversion also involving the reduction from Au(III) and Au(I) to Au(0). acs.org The high-resolution XPS spectra of the Cl 2p region can also be analyzed to identify chemical species such as Cl-Au. acs.org

UV-Visible Spectroscopy for Plasmon Resonance and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a versatile technique used to probe the electronic transitions within a molecule or material. For this compound, it serves two primary purposes: monitoring the progress of reduction reactions and characterizing the resulting gold nanoparticles through their surface plasmon resonance (SPR). mdpi.comderpharmachemica.comspectroscopyonline.com

The reduction of the pale-yellow this compound solution is visually and spectroscopically apparent. mdpi.compreprints.org As the reaction to form AuNPs proceeds, the color of the solution changes, often to a characteristic ruby red. mdpi.compreprints.org This color change is due to the emergence of the SPR band of the newly formed AuNPs, which can be monitored in real-time using UV-Vis spectroscopy. mdpi.commdpi.com The intensity and position of the SPR peak provide information about the concentration and size of the nanoparticles being formed. pathofscience.org

For spherical AuNPs, a characteristic SPR peak is typically observed in the range of 520-530 nm. mdpi.compreprints.orgpathofscience.org The exact wavelength of the maximum absorbance (λmax) is dependent on the size and shape of the nanoparticles. pathofscience.org For instance, an absorption maximum at 521 nm is characteristic of spherical AuNPs. mdpi.com The intensity of this peak is directly proportional to the concentration of AuNPs, making UV-Vis spectroscopy an excellent tool for monitoring reaction kinetics. spectroscopyonline.com

| Property | Description | Typical Values for AuNPs from this compound |

| λmax (SPR Peak) | Wavelength of maximum absorbance due to surface plasmon resonance. | 518 - 535 nm |

| Color Change | Visual indicator of AuNP formation from this compound. | Pale yellow to ruby red |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wikipedia.org It is a powerful tool for identifying the functional groups present in a sample. wikipedia.org In the context of research involving this compound, FTIR is primarily used to characterize the chemical structure of ligands or capping agents that are used in the synthesis of gold nanoparticles and to confirm their conjugation to the nanoparticle surface. derpharmachemica.comproquest.com

While this compound itself is a simple inorganic salt, its use in the synthesis of functionalized AuNPs necessitates the use of FTIR to verify the presence of the desired organic molecules on the nanoparticle surface. derpharmachemica.comproquest.com The FTIR spectra of the final AuNP product can be compared to the spectra of the starting materials (the capping agent and this compound) to identify characteristic peaks that confirm the successful attachment of the capping agent. derpharmachemica.com For example, the presence of specific vibrational bands corresponding to functional groups in the capping agent, such as N-H and C-O stretches, in the spectrum of the purified AuNPs indicates that the protein molecules are present. tandfonline.com

X-ray Diffraction (XRD) for Crystallinity and Structural Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the characterization of crystalline materials. rigaku.com It provides information about the crystal structure, phase, and crystallite size of a sample. rigaku.com When this compound is used as a precursor to synthesize gold nanoparticles, XRD is employed to confirm the crystalline nature and structure of the resulting AuNPs. mdpi.comderpharmachemica.com

The XRD pattern of AuNPs synthesized from this compound typically shows characteristic diffraction peaks corresponding to the face-centered cubic (fcc) lattice of gold. mdpi.com The most common peaks observed are indexed to the (111), (200), (220), and (311) crystallographic planes. mdpi.com The presence of these sharp peaks confirms the crystalline nature of the synthesized gold. The average crystallite size of the nanoparticles can be calculated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net

| Miller Indices (hkl) | Corresponding Crystal Plane |

| (111) | Face-centered cubic gold |

| (200) | Face-centered cubic gold |

| (220) | Face-centered cubic gold |

| (311) | Face-centered cubic gold |

Electron Microscopy Techniques (SEM, TEM) for Morphology and Size Determination

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the direct visualization of the morphology and size of materials at the nanoscale. mdpi.comderpharmachemica.com In research involving this compound as a precursor, these techniques are crucial for characterizing the resulting gold nanoparticles.

| Technique | Information Provided | Application to this compound Research |

| SEM | Surface morphology, particle shape and size (lower resolution). | Observing the cubic crystals of the precursor and the general shape of AuNPs. mdpi.com |

| TEM | High-resolution images of individual particles, size distribution, shape, and internal structure. | Detailed characterization of AuNPs synthesized from this compound. mdpi.com |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a technique used to determine the size distribution profile of small particles in suspension. nanopartz.com When this compound is used to synthesize gold nanoparticles, DLS is a valuable tool for measuring the hydrodynamic diameter of the resulting nanoparticles and assessing their polydispersity. mdpi.compreprints.org

The technique works by measuring the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. nanopartz.com Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the particle size. nanopartz.com DLS can provide a rapid assessment of the average particle size and the width of the size distribution (Polydispersity Index, PDI). preprints.org However, it is important to note that DLS measures the hydrodynamic radius, which includes any solvent layers or capping agents on the particle surface, and can be sensitive to the presence of even a small number of large aggregates. rsc.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of materials at the nanometer scale. derpharmachemica.com In the context of gold nanoparticles synthesized from this compound, AFM provides detailed three-dimensional information about their topography, shape, and size. mdpi.comderpharmachemica.com

AFM operates by scanning a sharp tip over the surface of the sample. The deflection of the cantilever holding the tip is measured as it interacts with the surface forces, allowing for the generation of a topographical map. mdpi.com AFM can be used to confirm the shape of the synthesized AuNPs, for instance, confirming their spherical nature. mdpi.com It can also provide accurate measurements of the particle diameter. mdpi.com The data obtained from AFM can be used to complement and verify the results from other techniques like SEM and TEM. derpharmachemica.com

Crystallographic Studies

Anhydrous this compound (NaAuCl₄)

The crystal structure of anhydrous this compound was determined by P. G. Jones, R. Hohbein, and E. Schwarzmann in 1988. wikipedia.orgwikipedia.org Their research revealed that the compound crystallizes in the monoclinic system.

The fundamental structural unit is the square planar [AuCl₄]⁻ anion. In this arrangement, the gold(III) ion is centrally located and coordinated by four chloride ions. The Au-Cl bond length is approximately 2.277 Å. wikipedia.org The sodium cations are situated between these anionic complexes, with Na-Cl distances ranging from 2.82 Å to 3.19 Å, establishing the ionic framework of the crystal. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.277 Å |

| b | 11.234 Å |

| c | 20.584 Å |

| α | 90° |

| β | 104.58° |

| γ | 90° |

| Z (Formula units per cell) | 12 |

Data sourced from Jones et al. (1988). wikipedia.orgcrystallography.net

This compound Dihydrate (NaAuCl₄·2H₂O)

The dihydrate form of this compound presents as orange-yellow orthorhombic plate crystals. X-ray analysis by Bonamico, Dessy, and Vaciago in 1965 established its crystal structure. The study confirmed that the compound crystallizes in the orthorhombic system and is isomorphous with sodium tetrabromoaurate(III) dihydrate. researchgate.net

The structure consists of discrete Na⁺ cations, square planar [AuCl₄]⁻ anions, and water molecules of crystallization. A key finding is that the four chlorine atoms in the [AuCl₄]⁻ anion are crystallographically non-equivalent, leading to a distorted square planar geometry. This distortion is also reflected in nuclear quadrupole resonance (NQR) studies, which show four distinct resonance lines for the chlorine atoms. The water molecules play a significant role in the crystal structure, forming weak O-H···Cl hydrogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Not specified in abstracts |

| a | Not specified in abstracts |

| b | Not specified in abstracts |

| c | Not specified in abstracts |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z (Formula units per cell) | 4 |

Data sourced from Bonamico et al. (1965).

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comabinit.org It has been widely applied to study chemical reactivity, model complex reaction pathways, and interpret spectroscopic data. mdpi.com

DFT calculations have been crucial in elucidating the reaction mechanisms involving the tetrachloroaurate(III) ion ([AuCl₄]⁻). For instance, studies have explored the reactions of [AuCl₄]⁻ with various nucleophiles. nih.gov These computational approaches help to differentiate between inner-sphere redox processes and substitution reactions. nih.gov The electronic structure of the [AuCl₄]⁻ ion itself has been a subject of theoretical investigation to understand its stability and reactivity in aqueous solutions. nih.gov DFT can also be used to probe the electronic properties, such as charge transfer and molecular electrostatic potential, which are fundamental to the compound's behavior.

In the context of catalysis, DFT has been used to examine the mechanisms of gold-catalyzed reactions. For example, it has been applied to understand the hydrochlorination of acetylene (B1199291) catalyzed by gold chloride, revealing that the formation of an acetylene-dichloroethane complex is an initial step. mdpi.com Such studies provide insights into the activation of reactants and the energy barriers of reaction pathways. mdpi.commdpi.com

Table 1: Selected DFT Calculation Applications for Gold(III) Systems

| Area of Study | Investigated Properties/Processes | Key Insights | References |

|---|---|---|---|

| Reaction Mechanisms | Reaction pathways with nucleophiles, Redox vs. Substitution | Differentiation of reaction types, associative nature of substitution | nih.gov |

| Catalysis | Acetylene hydrochlorination | Formation of intermediate complexes, rate-determining steps | mdpi.com |

| Electronic Structure | Electron density, electrostatic potential, stability | Understanding of fundamental reactivity and stability in solution | nih.gov |

This table provides an interactive overview of how Density Functional Theory is applied to study various aspects of tetrachloroaurate (B171879) chemistry.

Molecular Modeling of Gold(III) Complexes and Intermediates

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying the structure, dynamics, and interactions of gold(III) complexes derived from or related to sodium tetrachloroaurate.

Modeling studies have been conducted on the interaction of gold(III) complexes with biological molecules, such as proteins and DNA. frontiersin.org For example, the binding of gold(III) complexes to bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy and molecular modeling to determine binding constants and the number of binding sites. frontiersin.org Such studies are crucial for understanding the potential biological applications and mechanisms of action of these compounds. frontiersin.orgnih.gov

Furthermore, molecular modeling helps in understanding the formation of intermediates in chemical reactions. In the synthesis of gold nanoparticles from this compound, various intermediates are formed as the gold(III) is reduced to metallic gold. nih.govresearchgate.net Computational models can predict the structures and stabilities of these transient species, which are often difficult to characterize experimentally. For instance, the role of intermediates like -(Au(I)-SR)n- structures has been proposed in the formation of gold nanoparticles stabilized by thiols. nih.gov

Simulations of Nanoparticle Growth and Stability

The synthesis of gold nanoparticles (AuNPs) from this compound is a widely studied process, and computational simulations play a key role in understanding the underlying mechanisms of nanoparticle growth and stabilization. ingentaconnect.comscielo.br

Simulations can model the nucleation and growth phases of AuNP formation. The reduction of [AuCl₄]⁻ ions, often by a reducing agent like sodium citrate (B86180), leads to the formation of gold atoms, which then aggregate to form nuclei. ate.iswisc.edu The subsequent growth of these nuclei into larger particles can be simulated to understand how factors like precursor concentration, temperature, and the presence of stabilizing agents affect the final size and shape distribution of the nanoparticles. nih.govingentaconnect.com For example, it has been shown that the concentration of the gold precursor can be adjusted to alter the size of the resulting AuNPs. ingentaconnect.com

The stability of the synthesized AuNPs is another critical aspect investigated through simulations. Stabilizing agents, or capping agents, adsorb to the nanoparticle surface, preventing aggregation and controlling growth. ingentaconnect.comthaiscience.info Molecular dynamics simulations can be used to study the interaction of these capping agents, such as polyvinyl alcohol (PVA) or cyclodextrins, with the gold surface. scielo.brthaiscience.info These simulations provide insights into the binding energies and conformations of the capping agents, which are essential for designing stable nanoparticle formulations. The stability of AuNPs can be remarkable, with some preparations remaining stable for extended periods, such as up to 700 hours at room temperature. thaiscience.info

Table 2: Factors Influencing Gold Nanoparticle Synthesis from this compound

| Parameter | Influence on Nanoparticle Properties | Example | References |

|---|---|---|---|

| Precursor Concentration | Affects final nanoparticle size. | Varying Na[AuCl₄] concentration alters AuNP dimensions. | nih.govingentaconnect.com |

| Reducing Agent | Determines reduction rate and influences size. | Sodium citrate is a common reducing agent in the Turkevich method. | ate.ismdpi.com |

| Stabilizing Agent | Prevents aggregation and controls growth. | Polyvinyl alcohol (PVA) and cyclodextrins are effective stabilizers. | scielo.brthaiscience.info |

| Temperature | Affects reaction kinetics and final particle size. | Higher temperatures can lead to faster formation of AuNPs. | ingentaconnect.com |

This interactive table summarizes key parameters that are computationally and experimentally studied to control the synthesis of gold nanoparticles from this compound.

Applications in Advanced Materials Science Excluding Biomedical Drug Delivery/imaging

Conductive Films and Coatings

Sodium tetrachloroaurate (B171879) is instrumental in the fabrication of conductive thin films and coatings for electronic and optical applications. These films are essential for components like transparent electrodes, heating elements, and shielding against electromagnetic interference (EMI). evaporatedcoatings.com The precursor is compatible with various deposition techniques that allow for the creation of gold layers on diverse substrates, including glass, polymers, and silicon.

One approach involves creating gold nanoparticles from a derivative of the tetrachloroaurate salt, which are then formulated into an ink. d-nb.info This ink can be applied to a substrate, such as flexible plastic, using methods like spin-coating. A subsequent thermal curing process, for instance at 140°C, causes the nanoparticles to sinter, forming a lustrous, conductive, and mechanically durable gold film. d-nb.info Research using hot-stage X-ray diffraction has shown that the growth of gold crystallites to a size of 25-30 nm is a critical factor in achieving high conductivity in these films. d-nb.info

Another fabrication method is the sol-gel process, where sodium tetrachloroaurate is mixed with other precursors, like tetraethoxysilane, to create Au-doped silica (B1680970) glass films. researchgate.net These composite films can be deposited onto substrates via dip-coating. The resulting materials exhibit unique optical properties, such as an absorption peak around 530 nm due to the presence of gold microcrystals, which can be tuned by heat treatment. researchgate.net Plasma deposition is another technique used to create thin gold films from tetrachloroaurate precursors for applications in optics and electronics.

Table 1: Methods for Fabricating Conductive Films from this compound This table summarizes different techniques used to create conductive films using this compound as a gold source.

| Deposition Method | Precursors | Substrate Examples | Key Process Details | Resulting Film Characteristics |

|---|---|---|---|---|

| Ink-Based (Spin-Coating) | Gold nanoparticles derived from a gold-amine complex (from a tetrachloroaurate salt) d-nb.info | Flexible plastics d-nb.info | Thermal curing at ~140°C d-nb.info | Lustrous, conductive, adheres well to plastic d-nb.info |

| Sol-Gel (Dip-Coating) | This compound, Tetraethoxysilane researchgate.net | Silica researchgate.net | Heat treatment (e.g., 900-1000°C) to modify crystal size researchgate.net | Au-doped silica glass with tunable optical properties researchgate.net |

| Plasma Deposition | Tetrachloroauric acid | Silicon, Glass, Polymers | Plasma-based deposition | Thin gold films for optical and electronic applications |

Sensor Development (e.g., electrochemical sensors, colorimetric indicators)

The unique optical and electrochemical properties of gold nanoparticles make them ideal for sensor development, and this compound is the most common starting material for their synthesis. These sensors are used to detect a wide range of chemical and biological analytes.

Colorimetric sensors function based on changes in the localized surface plasmon resonance (LSPR) of gold nanoparticles. When the nanoparticles aggregate or when their surface environment changes upon interaction with an analyte, their color shifts, often from red to blue or grey. This change can be detected by the naked eye or with a spectrophotometer. For example, a sensor for chromium (III) ions was developed using gold nanoparticles synthesized by the reduction of tetrachloroauric acid with sodium citrate (B86180). researchgate.net These nanoparticles were functionalized with 3-mercaptopropanoic acid, which selectively binds to Cr(III), causing the nanoparticles to aggregate and the solution's color to change, corresponding to a plasmon band redshift from 521 nm to 670 nm. researchgate.net

Electrochemical sensors leverage the high conductivity and catalytic activity of gold nanostructures. In these devices, gold is often used to modify an electrode surface, enhancing its sensitivity and electron transfer rate. A dual-mode sensor for the protein Thioredoxin 1 utilized gold nanoparticles, prepared via a citrate reduction method, to immobilize capture antibodies onto an electrode surface. mdpi.com The binding of the target protein was then detected through both electrochemical and colorimetric signals. mdpi.com Similarly, superwettable electrochemical biosensors with nanodendritic gold structures, created through electrochemical deposition, have been fabricated for the sensitive detection of cancer biomarkers. acs.org

Table 2: Examples of Sensors Developed Using this compound This table outlines different sensor types and their targets, based on gold nanostructures derived from this compound.

| Sensor Type | Detection Principle | Analyte | Key Findings |

|---|---|---|---|

| Colorimetric | LSPR shift upon analyte-induced aggregation researchgate.net | Chromium (III) researchgate.net | Selective binding caused a plasmon band redshift from 521 nm to 670 nm, enabling visual detection. researchgate.net |

| Chrono-Colorimetric Array | Different growth rates of silver shells on gold nanorods nih.gov | Dihydroxybenzene (DHB) isomers nih.gov | The array could successfully discriminate between structurally similar isomers based on kinetic fingerprints. nih.gov |

| Electrochemical Immunoassay | Sandwich-type immunoassay on a gold nanoparticle-modified electrode mdpi.com | Thioredoxin 1 mdpi.com | Gold nanoparticles enhanced the immobilization of capture antibodies, leading to sensitive detection. mdpi.com |

| Electrochemical Aptasensor | Target binding alters permeability of a film on gold nanostructures americanelements.comrsc.org | Mercuric ions, Quinine americanelements.comrsc.org | Changes in the diffusion of a redox probe through the film generate an electrochemical signal. rsc.org |

Fabrication of Nanostructured Materials for Specific Functions

This compound is a cornerstone in the bottom-up fabrication of gold nanostructures with precisely controlled sizes and shapes, such as spheres, rods, plates, and wires. The morphology of these materials dictates their physical and chemical properties, making them suitable for specific functions in catalysis and optics.

The most widely used method for synthesizing spherical gold nanoparticles is the Turkevich method , which involves the reduction of an aqueous solution of this compound by sodium citrate at elevated temperatures (approx. 90°C). mdpi.compreprints.org The citrate ions act as both the reducing agent and a capping agent, preventing the nanoparticles from aggregating. mdpi.com

Other reducing agents and stabilizing agents can be employed to tune the final product. For instance, using sodium borohydride (B1222165) as the reducing agent in the presence of cyclodextrins can produce gold nanoparticles with diameters in the range of 2-4 nm. google.com The size is dependent on the type and concentration of the cyclodextrin (B1172386) used. google.com A process known as hydroxylamine (B1172632) seeding allows for the fabrication of more complex structures like nanowires. In this method, pre-formed gold nanoparticles are used as seeds or templates for the subsequent deposition of gold from a solution containing a gold salt and hydroxylamine. researchgate.net

Beyond zero-dimensional spheres and one-dimensional wires, two-dimensional nanostructures can also be synthesized. Single-crystal gold nanoplates with side lengths of several micrometers have been fabricated by heating a solution of tetrachloroaurate ions with EDTA and hydroxide (B78521) ions under hydrothermal conditions. acs.org The morphology and size of these nanoplates were found to be highly dependent on the reaction temperature and the concentration of the reactants. acs.org

Table 3: Synthesis of Gold Nanostructures from this compound This table details various methods for fabricating nanostructured materials, highlighting the reagents and conditions that control the final morphology.

| Nanostructure | Synthesis Method | Key Reagents | Controlling Factors |

|---|---|---|---|

| Spherical Nanoparticles | Turkevich Method | This compound, Sodium citrate mdpi.compreprints.org | Temperature (~90°C), Reagent ratio mdpi.com |

| Small Nanoparticles (2-4 nm) | Chemical Reduction | Hydrogen tetrachloroaurate, Sodium borohydride, Cyclodextrins google.com | Type and concentration of cyclodextrin google.com |

| Nanowires | Hydroxylamine Seeding | Gold nanoparticle seeds, Gold salt, Hydroxylamine researchgate.net | Use of pre-formed nanoparticle templates researchgate.net |

| Nanoplates (2D) | Hydrothermal Synthesis | Tetrachloroaurate ions, EDTA, Sodium hydroxide acs.org | Temperature, EDTA concentration, Hydroxide concentration acs.org |

Role in Electroless Plating and Surface Modification

Electroless plating is a process that deposits a layer of metal onto a substrate without the use of an external electrical current. This compound is a key component in cyanide-free electroless gold plating baths, which are increasingly preferred for their reduced toxicity. These baths are used to apply gold coatings onto various surfaces to improve conductivity, provide corrosion resistance, or act as a catalytic surface.

A typical cyanide-free electroless gold plating bath consists of this compound as the source of gold ions, a reducing agent, and complexing agents to stabilize the gold ions in the solution. One novel bath formulation uses sodium L-ascorbate as the reducing agent, with sodium sulfite (B76179) and sodium thiosulfate (B1220275) as complexing agents. researchgate.net This bath can effectively deposit gold at a rate comparable to traditional cyanide-based systems. researchgate.net Another formulation uses a hexacyanoferrate–tetrachloroaurate solution to plate gold onto substrates like copper and nickel alloys (Ni-P, Ni-B, Ni-Pd). scispace.com The rate of deposition in such systems is highly dependent on the nature of the substrate material. scispace.com

The process is critical in the electronics industry for applications such as fabricating flexible electrode arrays. In one study, a screen-printed silver layer was first activated by immersion in a sodium hypophosphite solution before being plated with gold from a bath containing this compound(III) dihydrate. mdpi.com This surface modification significantly improved the deposition efficiency and electrochemical performance of the electrodes. mdpi.com Immersion plating, a related process, can also be accelerated. The addition of sodium thiosulfate to a sulfite-based immersion gold bath was shown to increase the rate of gold deposition on Ni-P surfaces.

Advanced Analytical Chemistry Research

Spectrophotometric Quantification of Gold Species

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for the quantification of the tetrachloroaurate(III) anion, [AuCl4]⁻. This method relies on the principle that the [AuCl4]⁻ complex absorbs light at specific wavelengths. The electronic transitions within the d⁸ metal center of the Au(III) complex result in characteristic and intense absorption bands, primarily in the UV region. rsc.org

The UV-Vis spectrum of an aqueous solution of tetrachloroauric acid (which contains the [AuCl4]⁻ ion) typically exhibits two main absorption peaks. researchgate.net These peaks are due to ligand-to-metal charge transfer (LMCT) transitions between the gold and chloride ligands. researchgate.net Research has identified these absorption maxima at various wavelengths, commonly around 220-240 nm and 300-321 nm. rsc.orgresearchgate.net The absorbance at these wavelengths, particularly the peak around 313-321 nm, is directly proportional to the concentration of the [AuCl4]⁻ species in the solution, a relationship described by the Beer-Lambert law. rsc.orgrsc.org This allows for the creation of calibration curves to determine the concentration of unknown samples. rsc.org For instance, a calibration curve can be constructed by plotting the absorbance at 313 nm against known concentrations of Au(III) solutions at a controlled pH. rsc.org

In the synthesis of gold nanoparticles, UV-Vis spectrophotometry is also crucial for monitoring the reduction of the [AuCl4]⁻ precursor. preprints.org As the Au(III) is reduced to metallic gold (Au⁰) and nanoparticles are formed, the characteristic absorbance peak of [AuCl4]⁻ diminishes, while a new peak, known as the Localized Surface Plasmon Resonance (LSPR) band, appears in the visible region (typically 500-600 nm). preprints.orgpathofscience.org The position and intensity of this LSPR peak are dependent on the size and shape of the resulting nanoparticles. pathofscience.org

Table 1: UV-Vis Absorption Maxima for Tetrachloroaurate (B171879) ([AuCl4]⁻) Species

| Wavelength (nm) | Solvent/Medium | Reference |

|---|---|---|

| 321 | Chloroform | rsc.org |

| 313 | HCl solution (pH ~1) | rsc.org |

| 306 | Aqueous solution | researchgate.net |

Electrochemical Detection and Quantification Methods

Electrochemical techniques offer highly sensitive and selective methods for the detection and quantification of the tetrachloroaurate ion. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools used to study the redox behavior of gold(III) complexes. rjptonline.orgnih.gov These methods involve applying a potential to an electrode and measuring the resulting current, which provides information about the electrochemical reactions occurring at the electrode surface.